molecular formula C9H5NO4 B020820 7-Nitrocoumarin CAS No. 19063-58-2

7-Nitrocoumarin

Cat. No. B020820
CAS RN: 19063-58-2
M. Wt: 191.14 g/mol
InChI Key: XSECDQPYFOEVPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrocoumarin derivatives has been widely studied, demonstrating various methods to introduce nitro groups into the coumarin nucleus. Notable approaches include the nitration of coumarin precursors and multicomponent reactions. For instance, an efficient method for synthesizing 3,4-dihydro-7-nitrocoumarin derivatives involves an isocyanide-based four-component reaction, highlighting the versatility of synthesis strategies for nitrocoumarin compounds without the use of catalysts or activators at room temperature (Rezayan, 2012).

Molecular Structure Analysis

The molecular structure of nitrocoumarins, including 7-Nitrocoumarin, is crucial for understanding their chemical behavior and biological activity. X-ray diffraction analysis has been used to characterize compounds like 3-Nitro-4-hydroxycoumarin, providing detailed insights into their crystalline structures and intramolecular interactions (Naveen et al., 2006).

Chemical Reactions and Properties

Nitrocoumarins participate in a variety of chemical reactions, including Diels-Alder reactions, demonstrating their versatility as chemical intermediates. The [4 + 2] cycloadditions of 3-nitrocoumarins with various dienes in aqueous medium have been explored, leading to the synthesis of complex structures like nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, showcasing the reactivity of nitrocoumarins under different conditions (Amantini et al., 2003).

Scientific Research Applications

  • Anti-inflammatory and Antioxidant Properties : A study by França et al. (2021) found that 6,7-dimethoxy-3-nitrocoumarin reduced inflammatory bone loss in ligature-induced periodontitis in rats, and increased heme oxygenase-1 expression levels, indicating potential anti-inflammatory and antioxidant effects (França et al., 2021).

  • Pharmacological Probe : Pelkonen et al. (2000) described 7-hydroxycoumarin as a probe for CYP2A6, a cytochrome P450 enzyme involved in nicotine metabolism and the oxidative metabolism of various pharmaceuticals and carcinogens (Pelkonen et al., 2000).

  • Anti-histamine and Anti-allergic Effects : Buckle et al. (1979) reported that 7-Nitrocoumarin derivatives can inhibit histamine release in rats and antagonize the effects of slow-reacting substances in anaphylaxis, suggesting potential use in allergic reactions (Buckle et al., 1979).

  • Cancer Research : Finn et al. (2005) observed that exposure of human malignant melanoma cells to 6-NO2-7-hydroxycoumarin modulated p38 MAP kinase phosphorylation, impacting melanogenesis and cellular differentiation, indicating potential therapeutic applications in cancer treatment (Finn et al., 2005).

  • Coagulation Inhibition : A study by M et al. (2005) suggested that a 7-Nitrocoumarin derivative could act as a competitive inhibitor of vitamin K epoxide reductase, which is essential in forming clotting factors, indicating potential medical applications in coagulation processes (M et al., 2005).

  • Neuropharmacology : Volke et al. (1997) demonstrated that 7-Nitroindazole, a nitric oxide synthase inhibitor, exhibited anxiolytic-like properties in anxiety models, suggesting its role in neuropsychiatric conditions (Volke et al., 1997).

  • Neuroprotective Effects : Hantraye et al. (1996) found that 7-Nitroindazole protected against dopamine depletions and cognitive deficits in MPTP-treated baboons, indicating potential neuroprotective applications (Hantraye et al., 1996).

Safety And Hazards

While specific safety and hazard information for 7-Nitrocoumarin is not available in the papers retrieved, general safety measures for handling coumarin derivatives include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition .

Future Directions

Future research could focus on the development of 3-aminocoumarin-based compounds, including 7-Nitrocoumarin, using greener and eco-friendly methods . The significant biological activities and unique properties of coumarin derivatives have played an important role in the development of novel drugs .

properties

IUPAC Name

7-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSECDQPYFOEVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348772
Record name 7-Nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrocoumarin

CAS RN

19063-58-2
Record name 7-Nitrocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19063-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
AL James, JD Perry, C Jay, D Monget… - Letters in applied …, 2001 - academic.oup.com
… In an attempt to design a fluorogenic substrate for the direct detection of nitroreductase activity, we synthesized a range of compounds based on 7‐nitrocoumarin. This is an aromatic …
Number of citations: 42 academic.oup.com
AH Rezayan - Comptes Rendus Chimie, 2012 - Elsevier
… of ethanol or methanol (as a solvent and reagent) or in CH 2 Cl 2 in the case of solid alcohol at room temperature led to the formation of the corresponding 3,4-dihydro-7-nitrocoumarin …
Number of citations: 10 www.sciencedirect.com
JP Shubha, Puttaswamy - Progress in Reaction Kinetics and …, 2008 - journals.sagepub.com
… oxidation kinetic studies, it was of interest to us to determine the oxidation kinetics of coumarin, 7-methoxycoumarin, 7-ethoxycoumarin, 7-hydroxycoumarin and 7-nitrocoumarin by …
Number of citations: 4 journals.sagepub.com
J Müller, S Rout, D Leitsch, J Vaithilingam… - International Journal for …, 2015 - Elsevier
… Full reduction of 7-nitrocoumarin to 7-aminocoumarin was preferentially achieved with GlNR2. … Furthermore, we included 7-nitrocoumarin, a compound yielding the highly fluorescent 7-…
Number of citations: 61 www.sciencedirect.com
J Müller, M Heller, AC Uldry, S Braga, N Müller - Pathogens, 2021 - mdpi.com
… In fact, 7-nitrocoumarin is a suitable substrate for assaying the nitroreductase activity of the previously characterized NR1 and NR2 [16], as well as for assaying NR activities of crude …
Number of citations: 8 www.mdpi.com
C Mercier, V Chalansonnet, S Orenga… - Journal of applied …, 2013 - academic.oup.com
… Escherichia coli is able to reduce azo compounds such as methyl red (MR) and nitro compounds such as 7‐nitrocoumarin‐3‐carboxylic acid (7NCCA). The aim of this study was to …
Number of citations: 31 academic.oup.com
EEN Vlachou, TD Balalas, DJ Hadjipavlou-Litina… - Molbank, 2021 - mdpi.com
The new 4-amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one was successfully prepared through the Au/TiO 2 -catalyzed NaBH 4 activation and chemoselective reduction of the new 4-…
Number of citations: 2 www.mdpi.com
R Sathunuru, E Biehl - Arkivoc, 2004 - arkat-usa.org
… For example, as shown in Table 1, 6-hydroxycoumarin (1a) was nitrated regioselectively using CAN/NaHCO3 to give 6-hydroxy-7-nitrocoumarin (2a) in 84% yield; no other positional …
Number of citations: 6 www.arkat-usa.org
NC Ganguly, M Datta, P De… - Synthetic …, 2003 - Taylor & Francis
… Exposure of 6-hydroxycoumarin (1a) with 1 mol equivalent of CAN in acetic acid at room temperature led to facile nitration to 6-hydroxy-7-nitrocoumarin (2a) as the major product (55%) …
Number of citations: 36 www.tandfonline.com
AF El-Faragy - Egyptian Journal of …, 1991 - NIDOC-NATIONAL INFORMATION & …
Number of citations: 32

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